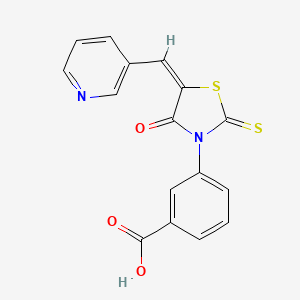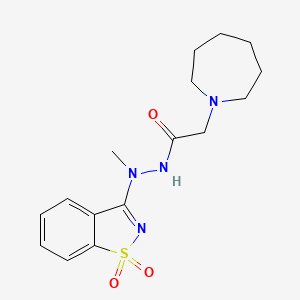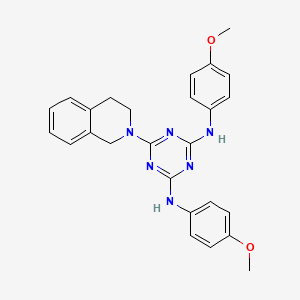
2,2'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a piperazine ring linked to two isoindole-1,3-dione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the isoindole-1,3-dione groups: This step involves the reaction of the piperazine derivative with phthalic anhydride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoindole-1,3-dione groups, converting them to their corresponding amines.
Substitution: The chlorine atoms in the isoindole-1,3-dione groups can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the isoindole-1,3-dione groups.
Substitution: Various substituted isoindole derivatives, depending on the nucleophile used.
科学的研究の応用
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
2,2'-(ピペラジン-1,4-ジイルジプロパン-3,1-ジイル)ビス(5-クロロ-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオン)の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合することで酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することで受容体機能を調節したりする可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
6. 類似の化合物との比較
類似の化合物
2,2'-(ピペラジン-1,4-ジイルジプロパン-3,1-ジイル)ビス(イソインドール-1,3(2H)-ジオン): 塩素原子が欠如しており、反応性と生物活性に影響を与える可能性があります。
2,2'-(ピペラジン-1,4-ジイルジプロパン-3,1-ジイル)ビス(5-ブロモ-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオン): 塩素ではなく臭素原子を含んでおり、化学的性質と反応性に影響を与える可能性があります。
独自性
2,2'-(ピペラジン-1,4-ジイルジプロパン-3,1-ジイル)ビス(5-クロロ-3a,4,7,7a-テトラヒドロ-1H-イソインドール-1,3(2H)-ジオン)に塩素原子が存在することは、その類似体と比較して独自性を特徴としています。塩素原子は、化合物の置換反応における反応性を高め、分子標的との相互作用に影響を与えることで生物活性にも影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(isoindole-1,3(2H)-dione): Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-bromo-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione): Contains bromine atoms instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
The presence of chlorine atoms in 2,2’-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) makes it unique compared to its analogs. Chlorine atoms can enhance the compound’s reactivity in substitution reactions and may also impact its biological activity by influencing its interaction with molecular targets.
特性
分子式 |
C26H34Cl2N4O4 |
|---|---|
分子量 |
537.5 g/mol |
IUPAC名 |
5-chloro-2-[3-[4-[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propyl]piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H34Cl2N4O4/c27-17-3-5-19-21(15-17)25(35)31(23(19)33)9-1-7-29-11-13-30(14-12-29)8-2-10-32-24(34)20-6-4-18(28)16-22(20)26(32)36/h3-4,19-22H,1-2,5-16H2 |
InChIキー |
QJTUCZXIWMBYSY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C(=O)C3CC=C(CC3C2=O)Cl)CCCN4C(=O)C5CC=C(CC5C4=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11640943.png)
![[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B11640950.png)

![4-(4-methoxybenzyl)-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11640955.png)
![11-(3-bromophenyl)-3-(4-methylphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11640956.png)

![4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11640963.png)
![Ethyl 8-chloro-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11640970.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11640971.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640973.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)

